molecular formula C7H5BrClNO2 B1420869 Methyl 2-bromo-5-chloroisonicotinate CAS No. 1214336-33-0

Methyl 2-bromo-5-chloroisonicotinate

Cat. No.: B1420869
CAS No.: 1214336-33-0
M. Wt: 250.48 g/mol
InChI Key: ULWWIJRKBREIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-chloroisonicotinate is a valuable intermediate compound in organic synthesis. It is widely used in the pharmaceutical, agrochemical, and material science industries. The compound’s unique structure makes it a versatile building block for the synthesis of various functional materials and active pharmaceutical ingredients.

Biochemical Analysis

Biochemical Properties

Methyl 2-bromo-5-chloroisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, leading to inhibition of their activity. This can result in the accumulation of substrates and depletion of products in metabolic pathways. Furthermore, this compound can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions but can degrade over time when exposed to light and air . Long-term exposure to the compound can lead to persistent changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and xenobiotics . The compound can affect metabolic flux and alter the levels of metabolites in these pathways. Additionally, it may require specific cofactors for its metabolism, influencing the overall metabolic network.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method of synthesizing Methyl 2-bromo-5-chloroisonicotinate involves the reaction of 5-bromo-2-chloropyridine-4-carboxylic acid with methanol and thionyl chloride. The reaction between 5-bromo-2-chloropyridine-4-carboxylic acid and methanol yields methyl 5-bromo-2-chloropyridine-4-carboxylate. This intermediate is then reacted with thionyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-chloroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form corresponding oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinates, while reduction reactions can produce different reduced derivatives .

Scientific Research Applications

Methyl 2-bromo-5-chloroisonicotinate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, including antitumor agents, antituberculosis drugs, and antidepressants.

    Industry: Applied in the production of agrochemicals such as herbicides, insecticides, and fungicides.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-chloroisonicotinate
  • Methyl 5-bromo-2-chloropyridine-4-carboxylate
  • 5-bromo-2-chloro-4-(methoxycarbonyl)pyridine

Comparison: Methyl 2-bromo-5-chloroisonicotinate is unique due to its specific substitution pattern on the isonicotinate ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, the position of the bromine and chlorine atoms can significantly influence the compound’s reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

methyl 2-bromo-5-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWWIJRKBREIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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